4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC6177868
Molecular Formula: C15H16N2O5
Molecular Weight: 304.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O5 |
|---|---|
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H16N2O5/c1-3-20-14(18)12-8(2)16-15(19)17-13(12)9-4-5-10-11(6-9)22-7-21-10/h4-6,13H,3,7H2,1-2H3,(H2,16,17,19) |
| Standard InChI Key | SFJUFKUJXZOETL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester, reflects its hybrid structure. Its molecular formula is , with a molecular weight of 304.30 g/mol. The benzodioxole group (1,3-benzodioxol-5-yl) contributes a bicyclic ether system, while the dihydropyrimidine ring incorporates a ketone (2-oxo) and methyl substituent (6-methyl). The ethyl ester functional group at position 5 completes the structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 304.30 g/mol | |
| SMILES Notation | CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C | |
| InChI Key | SFJUFKUJXZOETL-UHFFFAOYSA-N |
Crystallographic and Stereochemical Insights
X-ray crystallography of analogous compounds reveals critical structural details. For example, the dihedral angle between the benzodioxole and pyrimidine rings in related structures ranges from 56.5° to 89.5°, influencing molecular packing and stability . In the title compound, the 1,3-dioxole fragment adopts an envelope conformation, with the methylene carbon deviating by 0.232 Å from the plane of the remaining atoms . Intermolecular interactions, such as C–H⋯π bonds and N–H⋯S hydrogen bonds, stabilize the crystal lattice, as observed in structurally similar pyrimidine derivatives .
Synthetic Methodologies
Reaction Pathways and Optimization
Synthesis typically involves a multi-step sequence starting with the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate under acidic conditions, followed by cyclization with urea or thiourea derivatives. A representative protocol includes:
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Knoevenagel Condensation: Reaction of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in ethanol catalyzed by piperidine, yielding an α,β-unsaturated ketone intermediate.
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Biginelli Cyclization: Treatment with urea and hydrochloric acid under reflux to form the dihydropyrimidine ring .
Alternative routes employ coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between carboxylic acid derivatives and aniline intermediates . For instance, EDCI-mediated coupling in dichloromethane under argon atmosphere achieves yields exceeding 60% after 48 hours .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine, ethanol, reflux | 75–85% | |
| Biginelli Cyclization | HCl, urea, ethanol, 80°C | 60–70% | |
| EDCI Coupling | EDCI, DMAP, DCM, 48 h | 60–65% |
Purification and Characterization
Purification often involves recrystallization from ethanol or ethyl acetate, with final products characterized by -NMR, IR, and mass spectrometry . Single-crystal X-ray diffraction confirms stereochemical assignments, as demonstrated for the analogous compound 5o, which shares the (E)-configuration of the oximino group .
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